Inhibitory Neurotransmitter: D-2-Phenylglycine acts as an inhibitory neurotransmitter in the spinal cord, modulating neuronal activity and influencing pain perception. Studies suggest its role in pain transmission pathways, potentially offering insights for developing pain management strategies. Source: Thermo Scientific Chemicals: "D-(-)-2-Phenylglycine is an inhibitory neurotransmitter in spinal cord..."
NMDA Receptor Regulator: D-2-Phenylglycine acts as an allosteric regulator of N-methyl-D-aspartate (NMDA) receptors, which play a crucial role in learning, memory, and synaptic plasticity. Research explores its potential in understanding and treating neurological disorders associated with NMDA receptor dysfunction. Source: Thermo Scientific Chemicals:
Organic Chemistry and Synthesis
Intermediate in Antibiotic Production: D-2-Phenylglycine serves as a key intermediate in the semi-synthesis of amoxicillin, a commonly used broad-spectrum antibiotic. Understanding its role in the production process allows for optimizing antibiotic production and potentially developing new generations of antibiotics. Source: GlpBio:
Other Research Applications
Breast Milk Metabolite: L-2-Phenylglycine has been identified as a metabolite present in breast milk during the early lactation period. Research on its presence and potential functions in breast milk is ongoing. Source: GlpBio:
2-Phenylglycine shares a similar structure with the proteinogenic amino acid alanine, but with a phenyl group replacing the methyl group []. It can exist in two stereoisomeric forms: L-phenylglycine and D-phenylglycine. The L-isomer is more prevalent in nature [].
This compound can be found naturally in trace amounts in some plants and can also be synthesized in the lab [].
Molecular Structure Analysis
The key features of 2-phenylglycine's structure include:
Central Carbon (α-Carbon): This carbon atom bonds to an amino group (NH2), a carboxylic acid group (COOH), and a hydrogen atom (H).
Phenyl Group: This aromatic group (C6H5) replaces the methyl group (CH3) found in alanine. The presence of the phenyl group makes 2-phenylglycine more bulky and hydrophobic compared to alanine [].
Chirality Center: The α-carbon is bonded to four different groups, making it a chiral center. This allows for the existence of two stereoisomers (L and D) that differ in their spatial arrangement [].
Chemical Reactions Analysis
Synthesis:
One common method for synthesizing 2-phenylglycine is the Strecker synthesis, which involves reacting benzaldehyde with ammonia and hydrogen cyanide [].
Neurotransmitter Modulation: Studies indicate that 2-phenylglycine derivatives may act as antagonists of metabotropic glutamate receptors, which play a role in learning and memory [].
Precursor for Organic Synthesis: The ester derivative, methyl α-phenylglycinate, can be used as a building block for synthesizing various organic compounds [].
The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.; H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation]; H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]; H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure; Respiratory tract irritation]
Pictograms
Irritant
Other CAS
2935-35-5 69-91-0 2835-06-5 875-74-1
Wikipedia
DL-phenylglycine
General Manufacturing Information
Benzeneacetic acid, .alpha.-amino-: ACTIVE Benzeneacetic acid, .alpha.-amino-, (.alpha.S)-: ACTIVE Benzeneacetic acid, .alpha.-amino-, (.alpha.R)-: ACTIVE
Seo et al. Photoredox activation of carbon dioxide for amino acid synthesis in continuous flow. Nature Chemistry, doi: 10.1038/nchem.2690, published online 26 December 2016
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